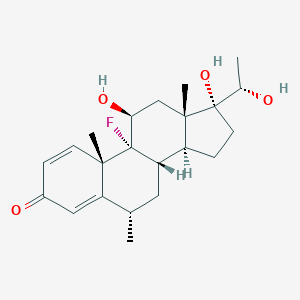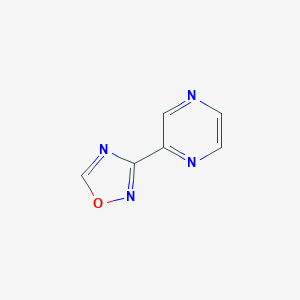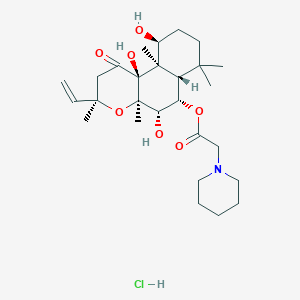
20-Dihydrofluorometholone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Dihydrofluorometholone, also known as DFMT, is a synthetic steroid that belongs to the family of corticosteroids. It is a derivative of prednisolone and is used for its anti-inflammatory and immunosuppressive properties. DFMT is commonly used in scientific research as a tool to study the effects of corticosteroids on various physiological and biochemical processes.
Mécanisme D'action
20-Dihydrofluorometholone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. The GR-20-Dihydrofluorometholone complex then translocates to the nucleus, where it binds to specific DNA sequences called glucocorticoid response elements (GREs). This binding results in the activation or repression of specific genes, which leads to the anti-inflammatory and immunosuppressive effects of 20-Dihydrofluorometholone.
Effets Biochimiques Et Physiologiques
20-Dihydrofluorometholone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). 20-Dihydrofluorometholone also inhibits the activity of various enzymes involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation. In addition, 20-Dihydrofluorometholone has been shown to have metabolic effects, including the regulation of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
20-Dihydrofluorometholone has several advantages for lab experiments. It is a potent and specific agonist of the GR, which allows for the selective activation of the GR signaling pathway. 20-Dihydrofluorometholone is also stable and can be easily synthesized, which makes it a convenient tool for scientific research. However, 20-Dihydrofluorometholone has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. In addition, 20-Dihydrofluorometholone has a high affinity for the mineralocorticoid receptor (MR), which can lead to unwanted side effects.
Orientations Futures
There are several future directions for research on 20-Dihydrofluorometholone. One area of interest is the development of more selective GR agonists that have fewer side effects than 20-Dihydrofluorometholone. Another area of interest is the investigation of the role of 20-Dihydrofluorometholone in the regulation of immune cell function and inflammation. Finally, the potential use of 20-Dihydrofluorometholone as a therapeutic agent for various inflammatory and autoimmune diseases warrants further investigation.
Conclusion:
In conclusion, 20-Dihydrofluorometholone is a synthetic steroid that is commonly used in scientific research to study the effects of corticosteroids on various physiological and biochemical processes. It exerts its anti-inflammatory and immunosuppressive effects by binding to the GR and modulating gene expression. 20-Dihydrofluorometholone has several advantages for lab experiments, but also has some limitations. Future research on 20-Dihydrofluorometholone will contribute to a better understanding of the role of corticosteroids in health and disease.
Méthodes De Synthèse
20-Dihydrofluorometholone is synthesized by the reaction of prednisolone with hydrofluoric acid and sodium hydride. The reaction results in the replacement of a hydrogen atom on the C20 position of prednisolone with a fluorine atom, which gives rise to 20-Dihydrofluorometholone.
Applications De Recherche Scientifique
20-Dihydrofluorometholone is used extensively in scientific research to study the effects of corticosteroids on various physiological and biochemical processes. It is commonly used in cell culture experiments to study the effects of corticosteroids on cell proliferation, differentiation, and apoptosis. 20-Dihydrofluorometholone is also used in animal studies to investigate the effects of corticosteroids on the immune system, inflammation, and metabolism.
Propriétés
Numéro CAS |
114260-36-5 |
|---|---|
Nom du produit |
20-Dihydrofluorometholone |
Formule moléculaire |
C22H31FO4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12-13,15,17-18,24,26-27H,6,8-9,11H2,1-4H3/t12-,13-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
JCIFGLBCACUWOI-NBCQHRCPSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)([C@H](C)O)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |
Synonymes |
20-dihydroFLM 20-dihydrofluorometholone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)







![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)


